molecular formula C13H12O B13040112 2,6-Dimethyl-1-naphthaldehyde

2,6-Dimethyl-1-naphthaldehyde

Cat. No.: B13040112
M. Wt: 184.23 g/mol
InChI Key: NYJRVZJSXBPGAS-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1-naphthaldehyde is an organic compound belonging to the class of aromatic aldehydes It is characterized by the presence of two methyl groups attached to the naphthalene ring at positions 2 and 6, and an aldehyde group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethyl-1-naphthaldehyde can be synthesized through the formylation of 2,6-dimethylnaphthalene. The formylation reaction involves the introduction of a formyl group (-CHO) into the aromatic ring. This can be achieved using carbon monoxide in the presence of a catalyst. One common method involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the same formylation process but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-1-naphthaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-1-naphthaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. These reactions are facilitated by the electron-withdrawing nature of the aldehyde group, which makes the carbonyl carbon more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-1-naphthaldehyde is unique due to the presence of both the aldehyde group and the methyl groups at specific positions on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

2,6-dimethylnaphthalene-1-carbaldehyde

InChI

InChI=1S/C13H12O/c1-9-3-6-12-11(7-9)5-4-10(2)13(12)8-14/h3-8H,1-2H3

InChI Key

NYJRVZJSXBPGAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C=C2)C)C=O

Origin of Product

United States

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